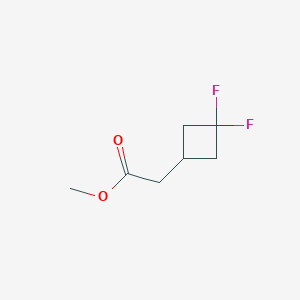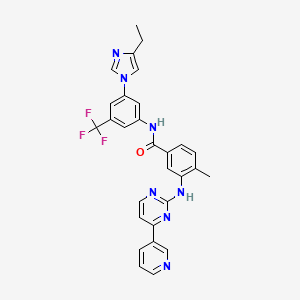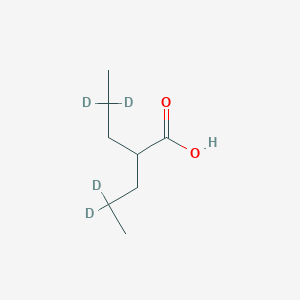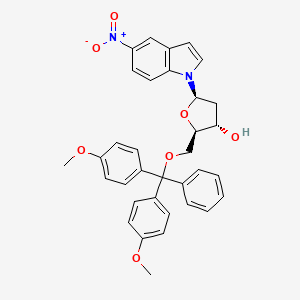
1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE
Descripción general
Descripción
The compound “1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE” is a complex organic molecule. The “5-O-(DIMETHOXYTRITYL)” part refers to a dimethoxytrityl (DMT) group attached at the 5’ position. DMT is a protecting group widely used for protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, a fully automated radiosynthesis procedure for [18F]FLT using 5′-O-(4,4′-dimethoxytriphenylmethyl)-2,3′-anhydro-thymidine (DMTThy) and simplified single neutral alumina column purification has been developed . Additionally, the deprotection (detritylation) of 5′- O - (4,4′-dimethoxytrityl)-2′-deoxythymidine nucleoside catalysed by dichloroacetic acid to give a 4,4′-dimethoxytrityl carbocation has been studied in toluene, dichloromethane and acetonitrile .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and the known structures of its components. The “1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE” likely contains a nitroindole group, a deoxyribofuranosyl group (a type of sugar), and a dimethoxytrityl group .Chemical Reactions Analysis
The compound is likely involved in chemical reactions typical of its constituent groups. For instance, the dimethoxytrityl group is known to be involved in detritylation reactions, which are important in oligonucleotide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The compound likely has properties typical of organic molecules with similar functional groups. For instance, the dimethoxytrityl group is known to exist as a stable cation in solution, appearing bright orange .Aplicaciones Científicas De Investigación
Nitro-Substituted Compounds in Medical Research
Antimycotic and Anticancer Applications Compounds like flucytosine (5-FC) showcase the transformation of a synthetic compound into metabolites that inhibit fungal RNA and DNA synthesis, with applications in severe systemic mycoses treatment. Its role in cancer treatment highlights the potential for nitro-substituted compounds in developing therapies (Vermes, Guchelaar, & Dankert, 2000).
Antiviral and Antibacterial Applications Nitazoxanide, another compound with a nitro group, demonstrates broad-spectrum antiviral and antibacterial activity, suggesting that nitro-substituted compounds could have varied applications in infectious disease treatment (Bharti et al., 2021).
Derivatives of Deoxyribonucleosides in Cancer Research
Chemotherapy and Drug Development Research into 5-fluorouracil and its derivatives, such as capecitabine, UFT, and S-1, focuses on improving the therapeutic effectiveness and reducing the toxicity of chemotherapeutic regimens. These studies underline the importance of deoxyribonucleoside derivatives in developing cancer treatments (Malet-Martino & Martino, 2002).
Nitroindoles in Neuroprotection and Anti-inflammatory Research
Neuroprotection and Inflammation The exploration of small molecule activators of the Nrf2-HO-1 antioxidant axis, involving compounds that may share functional similarities with nitroindoles, highlights the potential for these substances in modulating heme metabolism and inflammation, particularly in neurodegenerative diseases (Foresti et al., 2013).
Safety and Hazards
The safety data sheet for a related compound, 5`-O-Dimethoxytrityl-deoxythymidine, suggests that it may cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound, and to use personal protective equipment when handling it .
Propiedades
IUPAC Name |
(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O7/c1-40-28-13-8-25(9-14-28)34(24-6-4-3-5-7-24,26-10-15-29(41-2)16-11-26)42-22-32-31(37)21-33(43-32)35-19-18-23-20-27(36(38)39)12-17-30(23)35/h3-20,31-33,37H,21-22H2,1-2H3/t31-,32+,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUUHWAGHVMBHL-WIHCDAFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)

![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)
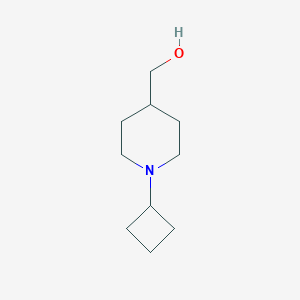
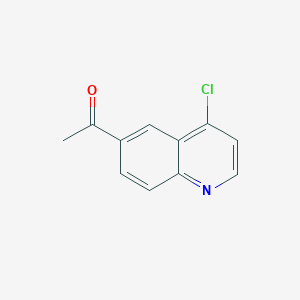
![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)
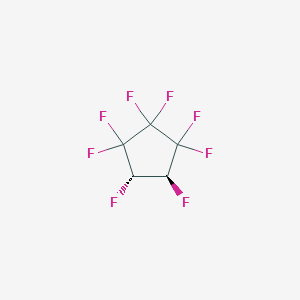

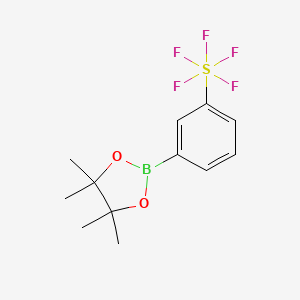

![1-Cyclohexylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433732.png)
